(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one

CAS No.: 1142199-16-3

Cat. No.: VC2298134

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142199-16-3 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-9-4-2-3-8(5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3 |

| Standard InChI Key | GRBOJZFCLPOVOZ-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)/C=C/2\C(=NOC2=O)CCl |

| SMILES | COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl |

| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

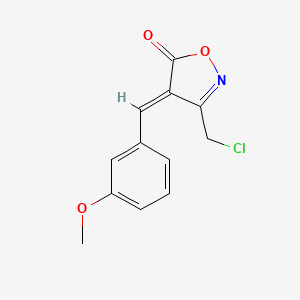

(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one is identified by its unique chemical structure and several standard identifiers in chemical databases. The compound's systematic IUPAC name is 3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one, reflecting its structural components. It contains an isoxazolone core with specific functional group substitutions that determine its chemical and potential biological properties.

Chemical Identifiers and Properties

The comprehensive identification data for this compound includes multiple standardized chemical identifiers as outlined in the table below:

| Parameter | Information |

|---|---|

| CAS Registry Number | 1142199-16-3 |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-9-4-2-3-8(5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3 |

| Standard InChIKey | GRBOJZFCLPOVOZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl |

The compound features a chloromethyl group (−CH₂Cl) at the 3-position of the isoxazolone ring and a 3-methoxybenzylidene moiety at the 4-position. These structural elements contribute to the compound's chemical reactivity and potential interactions with biological targets.

Structural Features and Configuration

The (4E) designation in the compound's name indicates that it possesses an E (trans) configuration around the exocyclic double bond connecting the benzylidene group to the isoxazolone ring. This stereochemical configuration may significantly influence the compound's three-dimensional structure and consequently its biological activity and chemical reactivity patterns.

The isoxazolone core consists of a five-membered ring containing adjacent nitrogen and oxygen atoms, with a carbonyl group at position 5. This heterocyclic structure is a common pharmacophore in many bioactive compounds and provides potential binding sites for interactions with biological targets.

Comparison with Related Compounds

Structural Analogues

The structural features of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one can be compared with closely related compounds to understand structure-activity relationships and chemical reactivity patterns.

One such analogue is 4-Benzylidene-3-(chloromethyl)isoxazol-5(4H)-one (CAS: 1142198-85-3), which differs by the absence of the methoxy substituent on the benzene ring . The comparison of these compounds would provide insights into the influence of the methoxy group on physical properties, chemical reactivity, and potential biological activities.

Another related compound is 3-(Chloromethyl)-4-(4-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one, which contains an additional hydroxyl group at the para position of the benzene ring . This modification introduces a hydrogen bond donor group that could significantly alter the compound's interactions with biological targets.

Comparative Properties

| Compound | Molecular Weight | Key Structural Difference | Potential Impact on Properties |

|---|---|---|---|

| (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one | 251.66 g/mol | Reference compound | Baseline for comparison |

| 4-Benzylidene-3-(chloromethyl)isoxazol-5(4H)-one | 221.64 g/mol | No methoxy group | Reduced polarity, potentially altered binding profile |

| 3-(Chloromethyl)-4-(4-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | 267.66 g/mol* | Additional hydroxyl group | Increased hydrophilicity, additional hydrogen bonding capacity |

*Estimated molecular weight based on structure

These structural variations provide valuable insights into the relationship between molecular structure and properties within this class of compounds.

Current Research Status and Future Directions

Current Applications

The current primary application of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one appears to be as a research tool for investigating the chemical and biological properties of isoxazolone derivatives . The compound is explicitly designated for research use only, indicating its role as a chemical probe or intermediate rather than a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume